Tritriacontane-14,18-dione
Description
Properties
CAS No. |
825629-39-8 |
|---|---|
Molecular Formula |
C33H64O2 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
InChI Key |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of Tritriacontane 14,18 Dione Analogs
Presence in Plant Cuticular Waxes
β-Diketones are very-long-chain oxygenated hydrocarbons, typically with 29 to 33 carbon atoms, and are found in the cuticular waxes of a diverse range of plant species. oup.comsemanticscholar.org Their presence is not ubiquitous across the plant kingdom but is particularly well-documented in certain families and genera.
Identification in Hosta Genotypes
The cuticular waxes of various Hosta genotypes have been found to contain β-diketones. oup.comsemanticscholar.orgresearchgate.net The primary β-diketone identified in Hosta is often hentriacontane-14,16-dione (B1217690). researchgate.net The presence and composition of these β-diketones can vary between different Hosta cultivars and may be influenced by seasonal changes. researchgate.net
Detection in Eucalyptus Species
Several species of the genus Eucalyptus are known to have epicuticular waxes rich in β-diketones. oup.comsemanticscholar.orgcabidigitallibrary.org For instance, the leaf wax of Eucalyptus deglupta and Eucalyptus gunnii contains these compounds, which often self-assemble into characteristic tubular structures. publish.csiro.aunih.gov The specific β-diketone can vary, with reports of triacontane-14,16-dione, hentriacontane-14,16-dione, and tritriacontane-16,18-dione (B157729) in different Eucalyptus species. nih.govcambridge.org
Occurrence in Cereal Straws
The straws of several cereal crops are a significant source of β-diketones. nih.gov Analysis of wheat (Triticum aestivum), triticale (×Triticosecale), rye (Secale cereale), and tritordeum straws has revealed the presence of hentriacontane-14,16-dione and its hydroxylated derivative, 25-hydroxyhentriacontane-14,16-dione. nih.govacs.org The concentration of these compounds can be substantial, making up a significant portion of the total lipophilic extractives from the straw. nih.gov For example, in one study, β-diketones accounted for 28.9% of the total lipophilic compounds in rye straw. nih.gov
β-Diketone Content in Various Cereal Straws
| Cereal | β-Diketone Content (mg/kg of straw) | Percentage of Total Lipophilic Compounds |
|---|---|---|
| Triticale | 2043 | 16.5% |
| Rye | 1538 | 28.9% |
| Tritordeum | 1427 | 22.6% |
| Wheat | 891 | 13.6% |
Isolation from Barley Epicuticular Wax
Barley (Hordeum vulgare) is a well-studied source of β-diketones, with its epicuticular wax being particularly rich in these compounds. scispace.comnih.govubc.ca The predominant β-diketone in barley is hentriacontane-14,16-dione. scispace.comnih.gov However, smaller quantities of other analogs, such as tritriacontane-16,18-dione, nonacosane-12,14-dione, and nonacosane-14,16-dione, have also been identified. scispace.com The study of barley mutants has been instrumental in understanding the genetic control of β-diketone synthesis. nih.gov
Presence in Other Natural Sources
Beyond the aforementioned plants, analogs of tritriacontane-14,18-dione have been reported in a variety of other natural sources. These include licorice roots (Glycyrrhiza glabra), vanilla beans (Vanilla planifolia), and sunflower pollen (Helianthus annuus). mdpi.comresearchgate.netresearchgate.netwjahr.com The presence of these compounds in such diverse sources highlights their widespread, albeit specific, distribution in the plant kingdom.
Biosynthetic Pathways of Plant β-Diketones
The biosynthesis of plant β-diketones is a complex process that has been the subject of extensive research, particularly in barley and wheat. nih.govplos.org It is now understood to involve a dedicated metabolic gene cluster, distinct from the pathways that produce other wax components like alkanes and primary alcohols. nih.govplos.orgfrontiersin.org
The current model for β-diketone biosynthesis involves a novel polyketide synthase pathway. oup.comsemanticscholar.orgnih.gov This pathway is initiated with the synthesis of fatty acids in the plastids, which are then elongated in the endoplasmic reticulum. nih.gov A key step involves a type-III polyketide synthase (PKS), often referred to as a diketone synthase (DKS), which catalyzes the formation of the β-diketone structure. ubc.canih.govnih.gov
In wheat and barley, a gene cluster known as W1 and Cer-cqu, respectively, has been identified to contain the essential genes for β-diketone biosynthesis. nih.govnih.gov This cluster includes genes encoding for a PKS, a hydrolase, and a cytochrome P450 enzyme. nih.govnih.gov The hydrolase is thought to be involved in the formation of a β-ketoacyl-ACP intermediate, which then serves as a substrate for the PKS. ubc.canih.gov The cytochrome P450 is believed to be responsible for the hydroxylation of β-diketones to produce compounds like hydroxy-β-diketones. nih.govnih.gov
Studies using labeled precursors in barley have shown that the carbon chain of the β-diketone is formed through an elongation mechanism starting from a C14 or C16 fatty acid primer. scispace.com This elongation process involves the successive addition of two-carbon units. scispace.com
Key Enzymes in the β-Diketone Biosynthetic Pathway
| Enzyme | Gene Locus (in Barley) | Proposed Function |
|---|---|---|
| Diketone Metabolism-PKS (DMP) / Diketone Synthase (DKS) | Cer-c | Catalyzes the formation of the β-diketone structure. |
| Diketone Metabolism-Hydrolase (DMH) | Cer-q | Participates in the formation of β-keto fatty acids. |
| Diketone Metabolism-CYP450 (DMC) | Cer-u | Performs the final hydroxylation of β-diketones. |
General Mechanisms of β-Diketone Synthesis in Plants
The biosynthesis of β-diketones in plants is a specialized branch of the broader pathway for producing epicuticular waxes. Unlike the common pathway for alkanes and primary alcohols which involves the decarbonylation or reduction of very-long-chain fatty acids (VLCFAs), β-diketones are synthesized via a distinct polyketide synthase (PKS) pathway. oup.complos.org
The process begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. plos.org These are then elongated in the endoplasmic reticulum by fatty acid elongase (FAE) complexes. plos.org The β-diketone pathway diverges from the main wax synthesis pathway, utilizing specific fatty acyl precursors. scispace.com It is proposed that C14 and C16 fatty acids serve as the primary precursors for β-diketone synthesis. plos.org
Key enzymatic steps are catalyzed by a metabolic gene cluster. nih.govnih.gov The synthesis involves a novel diketone synthase (DKS), which is a type-III PKS. This enzyme catalyzes the head-to-head condensation of a β-ketoacid with a fatty acyl-CoA to form the β-diketone structure. ubc.ca A hydrolase is responsible for providing the β-ketoacid substrate, and a cytochrome P450 enzyme may be involved in subsequent modifications, such as hydroxylation. nih.govubc.ca This mechanism explains the formation of the characteristic mid-chain diketone structure.
Genetic Regulation of Wax Biosynthesis (e.g., WAX INDUCER 1 gene and Cer-cqu gene cluster)
The genetic control of β-diketone biosynthesis is intricate, involving specific gene clusters and transcriptional regulators. In barley (Hordeum vulgare) and wheat (Triticum aestivum), the synthesis is largely governed by the Cer-cqu and W1 loci, respectively. nih.govnih.gov These loci contain a metabolic gene cluster that encodes the key enzymes for the β-diketone pathway. nih.govnih.gov
The Cer-cqu gene cluster in barley includes three crucial genes: Cer-c, Cer-q, and Cer-u. researchgate.net These encode a chalcone (B49325) synthase-like polyketide synthase (DKS), a lipase/carboxyl transferase, and a P450 enzyme, respectively. researchgate.netresearchgate.net The coordinated expression of these genes is essential for the production of β-diketones and their derivatives. researchgate.net Similarly, the W1 locus in wheat contains homologous genes organized in a cluster that dictates the glaucous phenotype by controlling β-diketone deposition. nih.govnih.gov
Upstream regulation of these biosynthetic genes is controlled by transcription factors. A key player is the WAX INDUCER 1 (WIN1) protein, an AP2/ERF-type transcription factor. nih.govresearchgate.net Overexpression of WIN1 in plants like Arabidopsis leads to a significant increase in epicuticular wax accumulation by up-regulating the expression of various wax biosynthetic genes, including CER1 and KCS1. nih.gov In barley, HvWIN1 has been shown to be a master regulator that specifically activates the Cer-cqu gene cluster, thereby controlling the synthesis of β-diketones. researchgate.netmdpi.com This demonstrates a hierarchical control system where transcription factors modulate the expression of entire metabolic pathways in response to developmental and environmental cues.
Isolation and Extraction Methodologies from Natural Sources
The study of this compound and its analogs relies on effective methods for their isolation and purification from plant tissues. The lipophilic nature of these compounds, being components of the external wax layer, dictates the extraction and separation techniques employed.
Solvent Extraction Techniques for Plant Waxes (e.g., Chloroform)
The initial step in isolating β-diketones is the extraction of the total epicuticular wax from the plant surface. This is typically achieved by briefly immersing the aerial parts of the plant, such as leaves or stems, in a non-polar organic solvent. scispace.commdpi.com
Chloroform is a widely used and effective solvent for this purpose. scispace.commdpi.comfrontiersin.org A short dipping time, often ranging from 30 to 90 seconds, is sufficient to dissolve the epicuticular waxes without significantly extracting intracellular lipids. scispace.commdpi.comfrontiersin.org Other solvents such as hexane (B92381) and dichloromethane (B109758) have also been successfully used for wax extraction. researchgate.net After extraction, the solvent is evaporated, yielding a crude wax extract that contains a complex mixture of lipid classes. mdpi.com
Chromatographic Separation for Natural Product Isolation
Following the initial solvent extraction, the crude wax must be fractionated to isolate the β-diketones from other wax components like alkanes, alcohols, and esters. Various chromatographic techniques are employed for this separation, leveraging differences in polarity and molecular size.
Thin Layer Chromatography (TLC) is often used for the initial separation of the crude wax into different lipid classes. scispace.comshimadzu.com The wax extract is applied to a silica (B1680970) gel plate, which is then developed with a solvent system, such as chloroform, to separate the compounds based on their polarity. scispace.com
Column Chromatography , including flash chromatography on silica gel, is another common method for fractionating larger samples of wax extract. researchgate.netscienceopen.compixelrauschen.de By eluting the column with a gradient of solvents of increasing polarity, different compound classes can be collected in separate fractions. pixelrauschen.de
Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is the primary technique for the analysis and quantification of the individual components within a fraction. scispace.comscienceopen.com Due to the high boiling points of these long-chain molecules, they are often chemically derivatized before GC analysis to increase their volatility. frontiersin.org Two-dimensional GC (GCxGC) can provide enhanced separation for very complex wax mixtures.
High-Performance Liquid Chromatography (HPLC) , particularly using reverse-phase columns like a C30 column, has also been developed for the analysis of wax components, offering good separation of major wax classes. tandfonline.com
These methods, often used in combination, allow for the precise isolation, identification, and quantification of specific β-diketone analogs from the complex mixture of plant epicuticular waxes.
Synthetic Strategies and Chemical Transformations of Tritriacontane 14,18 Dione and Analogs
General Synthetic Methodologies for β-Diketones
The synthesis of β-diketones is a well-established area of organic chemistry, with several classical and modern methods available. mdpi.comnih.gov These methods are broadly applicable and can be adapted for the preparation of long-chain derivatives like Tritriacontane-14,18-dione.
The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds. wikipedia.org It involves the reaction between two ester molecules or, more relevantly for β-diketone synthesis, an ester and a ketone in the presence of a strong base. nih.govwikipedia.org The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent loss of an alkoxide leaving group yields the β-diketone. wikipedia.org
For the synthesis of a long-chain asymmetrical β-diketone like this compound, a mixed Claisen condensation would be employed. This would likely involve the reaction of a long-chain ketone, such as tridecan-2-one, with a long-chain ester, for instance, methyl octadecanoate, in the presence of a suitable base like sodium hydride or sodium ethoxide. ijpras.com A significant challenge in mixed Claisen condensations is the potential for self-condensation of the ketone. To circumvent this, a non-nucleophilic base such as lithium diisopropylamide (LDA) can be used to ensure the complete formation of the desired enolate before the addition of the ester. wikipedia.org
The general applicability of the Claisen condensation is demonstrated by its use in the synthesis of various β-diketones, including those with long aliphatic chains and aromatic moieties. ijpras.comacs.org For instance, nervonoylacetone (B1254796) was successfully synthesized from methyl nervonate using sodium hydride in a Claisen acylation approach. acs.org
Table 1: Key Aspects of Claisen Condensation for β-Diketone Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reactants | An enolizable ketone and an ester. | nih.gov |
| Base | A strong, non-nucleophilic base is preferred for mixed condensations (e.g., LDA, NaH, NaOEt). | wikipedia.orgijpras.com |
| Mechanism | Nucleophilic attack of a ketone enolate on an ester carbonyl, followed by elimination of an alkoxide. | wikipedia.org |
| Key Challenge | Prevention of self-condensation reactions in mixed condensations. | wikipedia.org |
The hydration of alkynones, which are ketones containing a carbon-carbon triple bond, presents another viable route to β-diketones. mdpi.comnih.gov This method typically involves the addition of water across the alkyne bond, catalyzed by a metal species. thieme-connect.com The regioselectivity of the hydration is crucial for obtaining the desired β-diketone structure.
Gold(I) catalysts have been shown to be particularly effective in the regioselective hydration of alkynones under mild conditions. nih.govresearchgate.net For example, a set of aromatic and heteroaromatic 1,3-diketones were prepared by the gold(I)-catalyzed hydration of the corresponding alkynones. nih.gov Another approach involves the use of oximes to facilitate the hydration of alkynones. For instance, 1,3-diphenylprop-2-yn-1-one was successfully converted to the corresponding 1,3-diketone by treatment with benzaldehyde (B42025) oxime in the presence of a phosphine (B1218219) catalyst. mdpi.com
For a target like this compound, the corresponding alkynone precursor would be tritriacont-15-yn-14-one or tritriacont-17-yn-18-one. The synthesis of such long-chain alkynones can be achieved through methods like the Sonogashira coupling of a terminal alkyne with an acyl chloride. nih.gov
Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, offering a novel approach to the formation of carbon-carbon bonds. nih.govresearchgate.net In the context of β-diketone synthesis, this strategy can involve the cross-coupling of α-keto acids with other carboxylic acid derivatives.
One reported example involves the decarboxylative coupling between potassium 2-oxo-phenylacetate and 2-bromo-1-phenylethanone. nih.gov More recently, advancements have been made in the double decarboxylative cross-coupling of two different carboxylic acids. rsc.org For instance, the reaction between aliphatic carboxylic acids and cinnamic acid derivatives has been achieved using a cooperative silver and copper catalytic system. rsc.org While not yet broadly applied to the synthesis of long-chain aliphatic β-diketones, the principles of decarboxylative coupling suggest a potential future direction for accessing these molecules.
Modern catalytic methods offer efficient and often more environmentally benign alternatives to classical synthetic approaches. nih.govnih.gov These can be broadly categorized into biocatalysis, organocatalysis, and metal-based catalysis.
Biocatalysis: Enzymes offer high selectivity and can operate under mild reaction conditions. For example, acetylacetoin synthase from Bacillus stearothermophilus has been utilized as a catalyst for C-C bond formation, a key step in building the backbone of β-diketones. nih.gov
Organocatalysis: Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic metals. While a wide range of organocatalytic transformations exist, their application to the direct synthesis of long-chain β-diketones is an area of ongoing research. diva-portal.org
Metal-based Catalysis: Transition metals are widely used to catalyze the formation of C-C bonds. Palladium-catalyzed reactions, for instance, have been employed in the synthesis of spirocyclic β,β'-diketones through α-carbonylative arylation. mdpi.com Iron(II) chloride has been used as an inexpensive catalyst for the decarboxylative coupling of 2-oxoacetic acids with cinnamic acids. rsc.org
Table 2: Overview of Catalytic Methods for β-Diketone Synthesis
| Catalysis Type | Catalyst Example | Reaction Type | Reference |
|---|---|---|---|
| Biocatalysis | Acetylacetoin synthase | C-C bond formation | nih.gov |
| Organocatalysis | Proline derivatives (for Aldol/Michael reactions) | Asymmetric C-C bond formation | diva-portal.org |
| Metal-based Catalysis | Palladium complexes | α-Carbonylative arylation | mdpi.com |
| Metal-based Catalysis | Gold(I) complexes | Hydration of alkynones | nih.govresearchgate.net |
| Metal-based Catalysis | Iron(II) chloride | Decarboxylative coupling | rsc.org |
Specific Synthetic Routes to Long-Chain β-Diketones
The synthesis of long-chain β-diketones often requires modifications to general methods to accommodate the low solubility and reactivity of the long alkyl chains.
Tritriacontane-16,18-dione (B157729) is a naturally occurring β-diketone found in the epicuticular wax of various plants, including Eucalyptus species. mdpi.comcambridge.org Its synthesis provides a direct template for the potential synthesis of this compound.
Two general methods have been developed for the preparation of long-chain β-diketones. nih.gov The first is a malonate-type alkylation of acid chlorides derived from fatty acids. The second, more direct method, involves the coupling of long-chain acetylenes with fatty acid chlorides, followed by hydrolysis. nih.gov
A common laboratory synthesis of symmetrical long-chain β-diketones like Tritriacontane-16,18-dione (also known as dipalmitoylmethane) involves the Claisen condensation of an ester with a ketone. cymitquimica.com In this case, ethyl palmitate would be reacted with palmitoyl (B13399708) methyl ketone in the presence of a strong base. Another approach is the self-condensation of an ester, such as ethyl palmitate, which can be promoted by a strong base.
Furthermore, a one-step synthesis of symmetrical β-diketones was discovered involving the treatment of an isopropenyl ester with aluminum chloride. ijpras.com For example, distearoylmethane was obtained from isopropenyl stearate (B1226849) in good yield. ijpras.com This method could conceptually be applied to the synthesis of Tritriacontane-16,18-dione using the appropriate long-chain isopropenyl ester.
The structural elucidation of these long-chain β-diketones often involves derivatization, for example, by reacting them with hydrazine (B178648) to form pyrazole (B372694) derivatives, which can then be analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net
Table 3: Comparison of Precursors for this compound and Tritriacontane-16,18-dione Synthesis via Mixed Claisen Condensation
| Target Compound | Ketone Precursor | Ester Precursor |
|---|---|---|
| This compound | Pentadecan-2-one (C15) | Methyl heptadecanoate (C18) |
| Tritriacontane-16,18-dione | Heptadecan-2-one (C17) | Methyl heptadecanoate (C18) |
Substrate Preparation and Purity Considerations
Long-chain aliphatic diketones like this compound can be synthesized through various methods, including the Claisen condensation of an ester and a ketone. mdpi.com Another approach involves the electrochemical oxidative decarboxylation of malonic acid derivatives. ulb.ac.be For instance, disubstituted malonic acid derivatives can be smoothly converted into diketones in good to excellent yields. ulb.ac.be However, as the carbon chain length increases, the purification and isolation of these long-chain compounds become progressively more challenging due to diminishing differences in physical properties between the starting materials, desired products, and potential side products. acs.org
Rigorous purification techniques such as column chromatography and recrystallization are essential to eliminate byproducts and unreacted starting materials. The high molecular weight and waxy nature of these compounds necessitate careful selection of solvent systems to achieve high purity. beilstein-journals.org
A combination of analytical methods is employed to verify the purity of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying and quantifying impurities. researchgate.netthcdn.com To overcome challenges in distinguishing homologous β-diketones, derivatization with hydrazine to form pyrazoles prior to GC-MS analysis can be employed for unambiguous identification. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and helps detect residual solvents or byproducts. acs.org Elemental analysis is also used to confirm that the empirical formula aligns with the expected molecular structure. acs.org
Table 1: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the target compound and impurities. thcdn.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of molecular weight, often after derivatization. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and detection of residual solvents or byproducts. acs.org |
| Elemental Analysis | Confirmation of the elemental composition and empirical formula. acs.org |
Chemical Reactivity of the Diketone Functional Group
The chemical properties of this compound are primarily dictated by its 1,5-diketone functionality. The two carbonyl groups, separated by three methylene (B1212753) units, exhibit reactivity that allows for a variety of chemical transformations. researchgate.netcymitquimica.com
Oxidation Reactions and Products
The oxidation of this compound can yield different products based on the oxidizing agent and reaction conditions. cymitquimica.com Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl groups, leading to the formation of shorter-chain carboxylic acids. The oxidation of 1,2-diols can also produce α-diketones. organic-chemistry.org A ruthenium-catalyzed oxidation of alkenes provides an efficient pathway to α-diketones using tert-Butyl hydroperoxide (TBHP) as the oxidant under mild conditions. organic-chemistry.org
Table 2: Potential Oxidation Products of Diketones
| Oxidizing Agent | Substrate Type | Potential Product(s) |
|---|---|---|
| Strong Oxidants | 1,5-Diketone | Shorter-chain dicarboxylic acids |
| Ruthenium catalyst/TBHP | Alkenes | α-Diketones organic-chemistry.org |
| N-Bromosuccinimide (NBS) | 1,2-Diols | 1,2-Diketones researchgate.net |
Reduction Reactions and Corresponding Alcohols
The carbonyl groups of this compound can be readily reduced to form the corresponding secondary alcohols, resulting in tritriacontane-14,18-diol. cymitquimica.com The choice of reducing agent plays a crucial role in the stereochemical outcome of this transformation. sioc-journal.cn
Agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction, though they typically yield a mixture of diastereomers. acs.orgni.ac.rs For stereoselective reductions, chiral catalysts such as CBS–oxazaborolidine complexes are employed to obtain chiral diols with high enantioselectivity. acs.org The asymmetric hydrogenation of diketones using transition metal catalysts is also a highly efficient method for producing enantiomerically enriched diols. sioc-journal.cnresearchgate.net
Table 3: Reduction of Diketones to Diols
| Reducing Agent/Catalyst | Product | Stereoselectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Diol | Generally a mixture of diastereomers |
| Lithium Aluminum Hydride (LiAlH₄) | Diol | Can produce a mixture of products including diols and elimination products ni.ac.rs |
| Chiral Oxazaborolidine Reagents | Chiral Diol | High enantiomeric purity acs.org |
| Transition Metal Catalysts (e.g., Ru-based) | Enantiomerically enriched Diol | High enantioselectivity sioc-journal.cnresearchgate.net |
Condensation Reactions and Derivatives
The two carbonyl groups in this compound make it a suitable substrate for various condensation reactions, which are instrumental in synthesizing heterocyclic compounds. researchgate.net For instance, the Paal-Knorr reaction, which is a common method for creating five-membered heterocycles from 1,4-diketones, can be adapted for 1,5-diketones. cambridge.org
Reaction with primary amines can lead to the formation of N-substituted pyrrole (B145914) rings along a polymer backbone. cambridge.org Condensation with hydrazine or its derivatives can yield pyridazines. researchgate.net These reactions significantly expand the range of derivatives that can be synthesized from this diketone.
Table 4: Condensation Reactions of Diketones
| Reactant | Derivative Type | Reaction Name/Type |
|---|---|---|
| Primary Amines | N-substituted pyrroles | Paal-Knorr reaction cambridge.org |
| Hydrazine | Pyridazines | Heterocyclization researchgate.net |
| Ammonium Acetate | Pyridines | Classical pyridine (B92270) synthesis researchgate.net |
α-Functionalization of Non-substituted 1,3-Diketones
While this compound is a 1,5-diketone, the principles of α-functionalization in 1,3-diketones offer insights into its potential reactivity. The methylene protons situated between the two carbonyls in 1,3-diketones are notably acidic and can be deprotonated to form a stable enolate, which can then react with various electrophiles. nih.gov
In the case of this compound, the methylene groups at positions 13, 15, 17, and 19 are alpha to a carbonyl group. Although less acidic than in 1,3-diketones, these positions can be functionalized under appropriate basic conditions. Reactions such as alkylation, which involves the formation of a C-C bond, can be achieved by treating the diketone with a base followed by an alkylating agent. mdpi.com This allows for the introduction of alkyl groups at the α-positions. researchgate.net
Table 5: α-Functionalization Reactions of Ketones
| Reaction Type | Reagents | Product Type |
|---|---|---|
| α-Alkylation | Base (e.g., NaOH), Alcohol | α-Alkyl ketone mdpi.com |
| α-Alkylation | Base, Alkyl Halide | α-Alkyl ketone mdpi.com |
| Decarboxylative Coupling | Transition Metal Catalyst, α-Oxocarboxylic acids | β-Diketone nih.gov |
Spectroscopic and Analytical Characterization Techniques for Long Chain β Diketones
Gas Chromatography (GC) for Mixture Analysis and Quantification
Gas chromatography is an essential tool for separating and quantifying long-chain β-diketones, which are often found in complex natural extracts like plant cuticular waxes.
Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is the standard method for analyzing complex wax extracts containing β-diketones. tennessee.edu GC-FID is primarily used for quantification due to its robust and linear response over a wide concentration range. frontiersin.orgnih.gov GC-MS, on the other hand, provides structural identification of the separated components. nih.govacs.org
In the analysis of wheat cuticular wax, GC-MS and GC-FID have been used to identify and quantify various components, including β-diketones. nih.gov The use of a non-polar capillary column, such as one with a 5%-phenyl methylpolysiloxane stationary phase, is common for these analyses. tennessee.edu
Due to their relatively low volatility and potential for interaction with the GC column, long-chain β-diketones and other polar compounds in wax extracts are often derivatized prior to analysis. researchgate.netresearchgate.net Silylation is a common derivatization technique where active hydrogens in functional groups like hydroxyls and enols are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net This process increases the volatility and thermal stability of the analytes. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. frontiersin.orgnih.govscience.gov
For β-diketones, which exist in a keto-enol tautomerism, derivatization can help to "lock" the molecule in a specific form, leading to improved peak shape and resolution. The enol form can be converted to a TMS-ether. researchgate.net However, care must be taken as some derivatization methods can lead to the formation of artifacts. researchgate.networdpress.com Another derivatization strategy involves reaction with hydrazine (B178648) to form pyrazole (B372694) derivatives, which can improve chromatographic resolution and provide characteristic mass spectral fragments. researchgate.net
| Reagent | Derivative Formed | Purpose and Advantages | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability by replacing active hydrogens. | frontiersin.orgnih.gov |
| Hydrazine | Pyrazole derivative | Improves chromatographic resolution and provides diagnostic mass fragments. | researchgate.net |
| O-Methylhydroxylamine HCl | Oxime | Used for aldehydes and ketones to improve stability and chromatographic behavior. | gcms.cz |
Application of Other Spectroscopic Methods (e.g., NMR, IR, UV-Vis for β-diketones in general)
While MS and GC are primary tools, other spectroscopic methods provide complementary information about the structure and electronic properties of β-diketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the tautomeric equilibrium between the keto and enol forms of β-diketones. mdpi.comnih.gov The equilibrium is often slow on the NMR timescale, allowing for the observation of signals from both tautomers. mdpi.comnih.gov Proton and carbon chemical shifts, as well as coupling constants, can provide detailed information about the molecular structure and the relative amounts of each tautomer. cdnsciencepub.comrsc.orgsioc-journal.cn
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For β-diketones, the IR spectrum shows characteristic absorption bands for the carbonyl (C=O) and, in the enol form, the hydroxyl (O-H) and carbon-carbon double bond (C=C) groups. spcmc.ac.inblogspot.com The C=O stretching frequency in the diketo form typically appears at a higher wavenumber (around 1700-1725 cm⁻¹) compared to the conjugated C=O in the enol form (around 1580-1640 cm⁻¹). mdpi.comspcmc.ac.in The broad O-H stretch of the intramolecularly hydrogen-bonded enol is also a characteristic feature. spcmc.ac.in
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the keto-enol tautomerism of β-diketones. The enol form, with its conjugated π-system, absorbs at a longer wavelength (around 325-360 nm) compared to the diketo form (around 280 nm). rsc.orgresearchgate.net The position and intensity of the absorption bands are highly dependent on the solvent polarity, which affects the position of the keto-enol equilibrium. rsc.org This technique can be used to study the equilibrium constants between the tautomeric forms. researchgate.net
Theoretical Studies and Computational Chemistry of β Diketones
Keto-Enol Tautomerism and Conformational Analysis
A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. mdpi.commdpi.com This equilibrium is fundamental to their reactivity and physical properties. The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of both species. mdpi.com
The enol form is notably stabilized by a strong intramolecular hydrogen bond, which forms a six-membered pseudo-aromatic ring. mdpi.comrsc.org This resonance-assisted hydrogen bond (RAHB) is a key feature influencing the molecule's conformation and energy. In contrast, the diketo form typically adopts a more flexible, transoid conformation to minimize steric repulsion between the carbonyl groups. mdpi.com
For tritriacontane-14,18-dione, the two long alkyl chains (tridecyl and pentadecyl) flanking the dicarbonyl moiety would significantly influence its conformational preferences and the position of the tautomeric equilibrium. The equilibrium is sensitive to several factors, as detailed in the table below.
Table 1: Factors Influencing Keto-Enol Tautomeric Equilibrium in β-Diketones
| Factor | Effect on Equilibrium | Rationale |
|---|---|---|
| Solvent Polarity | Non-polar solvents favor the enol form; polar solvents can favor the keto form. | The intramolecular hydrogen bond of the enol is more stable in non-polar environments. Polar solvents can form intermolecular hydrogen bonds with the keto form, stabilizing it. mdpi.com |
| Substituent Effects (R groups) | Bulky substituents on the α-carbon (between the carbonyls) can favor the diketo form. rsc.orgresearchgate.net Electron-withdrawing groups can favor the enol form. | Steric hindrance can destabilize the planar enol ring. rsc.org The long alkyl chains of this compound would enhance its hydrophobicity, favoring solubility in non-polar media where the enol form predominates. mdpi.com |
| Temperature | The effect is system-dependent, but can shift the equilibrium. | Changes in temperature alter the Gibbs free energy of the system, affecting the relative stability of the tautomers. |
| Conjugation | Extended conjugation with the R groups stabilizes the enol form. | A larger conjugated system provides greater electronic delocalization and stability. researchgate.net |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the electronic structure of β-diketones. mdpi.comresearchgate.net These methods allow for the accurate prediction of molecular geometries, energies, and electronic properties, providing insights that complement experimental data.
Researchers employ a variety of functionals and basis sets to model β-diketones, with the choice depending on the specific property being investigated. For instance, hybrid functionals like B3LYP are commonly used for geometry optimization and frequency calculations, while others may be selected for accurately predicting electronic spectra. researchgate.netjomardpublishing.comgrafiati.com
Key electronic properties that can be calculated include:
Tautomer Energies: To predict the relative stability of the keto and enol forms.
HOMO-LUMO Energy Gap: This gap is crucial for understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net
Ionization Potential and Electron Affinity: These properties relate to the molecule's behavior in redox reactions. researchgate.net
Spectroscopic Parameters: Theoretical calculations can predict IR vibrational frequencies and NMR chemical shifts, which are vital for interpreting experimental spectra and confirming tautomeric forms. mdpi.commdpi.com
Table 2: Common DFT Functionals and Basis Sets for β-Diketone Studies
| Method Type | Examples | Typical Application |
|---|---|---|
| DFT Functionals | B3LYP, PBE0, M06-2X, CAM-B3LYP | Geometry optimization, relative energies, reaction barriers, electronic properties. researchgate.netgrafiati.comresearchgate.net |
| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Used in combination with functionals to describe the spatial distribution of electrons. Larger basis sets generally provide higher accuracy. researchgate.netresearchgate.net |
Molecular Modeling and Dynamics Simulations of Long-Chain Diketones
While quantum mechanics is ideal for electronic structure, classical molecular modeling and molecular dynamics (MD) simulations are better suited for studying the large-scale conformational dynamics of long-chain molecules like this compound. researchgate.net These methods treat atoms as classical particles and use force fields to describe their interactions.
MD simulations can model the behavior of these molecules over time, providing insights into:
Conformational Flexibility: The long alkyl chains can adopt numerous conformations, and MD can explore the accessible conformational space and identify low-energy structures.
Solvation Effects: Simulating the molecule in an explicit solvent environment reveals how solvent molecules arrange around the solute and influence its conformation.
Self-Assembly: Long-chain β-diketones found in plant waxes are known to self-assemble into complex structures, such as hollow nanotubes. cambridge.org Molecular modeling can help elucidate the non-covalent interactions (e.g., van der Waals forces) that drive this process.
Table 3: Objectives of Molecular Modeling for Long-Chain Diketones
| Modeling Objective | Simulation Method | Key Insights |
|---|---|---|
| Conformational Sampling | Molecular Dynamics (MD), Monte Carlo (MC) | Identification of stable conformers and understanding the flexibility of the alkyl chains. researchgate.net |
| Solvent Behavior | MD with explicit solvent | Analysis of solubility, aggregation, and orientation at interfaces. |
| Crystal Packing | Solid-state modeling | Prediction of crystal structure and understanding of intermolecular forces in the solid state. |
| Self-Assembly | Coarse-grained or all-atom MD | Elucidation of mechanisms for the formation of larger aggregates like micelles or nanotubes. |
Structure-Reactivity Relationships within the β-Diketone Class
The chemical reactivity of β-diketones is intrinsically linked to their structure. nih.gov The interplay between the dicarbonyl core and the side chains (R-groups) dictates their behavior in chemical reactions.
The central α-carbon is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation to form a stable enolate ion. This enolate is a potent nucleophile. The enol tautomer itself can also participate in reactions. For this compound, the long, non-polar alkyl chains are the most significant "substituents," primarily influencing reactivity through steric and solubility effects.
Key structure-reactivity relationships include:
Metal Chelation: The β-diketone moiety is an excellent ligand for metal ions, forming stable six-membered chelate rings. mdpi.com This property is widely used in coordination chemistry.
Nucleophilicity: The enolate is a soft nucleophile, reacting readily with various electrophiles at the α-carbon.
Hydrophobicity: The long alkyl chains of this compound make the molecule highly hydrophobic, governing its solubility and its interactions in biological systems, such as integration into lipid membranes. cymitquimica.com
Antioxidant Activity: Some β-diketones, particularly the enol form, can act as antioxidants. The analogous compound n-tritriacontane-16,18-dione has shown antioxidant properties. mdpi.com
Table 4: Summary of Structure-Reactivity Relationships for β-Diketones
| Structural Feature | Associated Reactivity/Property | Example for this compound |
|---|---|---|
| β-Diketone Core | Acidity of α-hydrogen, formation of stable enolate, metal chelation. nih.gov | The primary site for deprotonation and reaction with electrophiles or metal ions. |
| Keto-Enol Tautomerism | The enol is often the more reactive tautomer and can act as a radical scavenger. mdpi.com | The equilibrium position will dictate the availability of the reactive species under given conditions. |
| Long Alkyl Chains | High hydrophobicity, steric hindrance, van der Waals interactions. | Controls solubility, likely making it soluble in organic solvents but not water. cymitquimica.com Influences self-assembly and biological interactions. |
Research Applications and Broader Significance of Tritriacontane 14,18 Dione and Analogs
Role as Intermediates in Advanced Organic Synthesis
The β-diketone functional group is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the construction of a wide array of more complex molecular architectures. ijpras.comcymitquimica.com Tritriacontane-14,18-dione and similar long-chain β-diketones are valuable intermediates, primarily due to the reactivity of the dicarbonyl system, which allows for participation in various chemical transformations such as condensation and oxidation reactions. ijpras.comcymitquimica.com
One of the most prominent applications of β-diketones in synthesis is the construction of heterocyclic compounds. ijpras.com These compounds are crucial in medicinal chemistry and materials science. The general and well-established reactions for this class of molecules include:
Pyrazole (B372694) Synthesis: The cyclocondensation reaction between a β-diketone and hydrazine (B178648) or its derivatives is a fundamental and widely used method for synthesizing substituted pyrazoles. mdpi.comnih.gov In this reaction, the two carbonyl groups of the diketone react with the hydrazine to form the five-membered pyrazole ring. Using a long-chain diketone like this compound would result in a pyrazole molecule bearing long aliphatic chains, which could impart unique solubility and physicochemical properties.
Isoxazole (B147169) Synthesis: Similarly, reacting β-diketones with hydroxylamine (B1172632) hydrochloride leads to the formation of the isoxazole ring. nih.govresearchgate.net This reaction provides a direct route to isoxazoles, which are core structures in numerous pharmaceutical agents. nih.gov
Knoevenagel Condensation: β-Diketones are also classic substrates in the Knoevenagel condensation, a reaction that involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like the one between the two carbonyls of a β-diketone) to a carbonyl group, typically an aldehyde or ketone. purechemistry.orgwikipedia.org This carbon-carbon bond-forming reaction is a key step in the synthesis of α,β-unsaturated ketones and other complex organic molecules. purechemistry.org
The presence of the long tritriacontane (B1216631) chain in these reactions allows for the synthesis of molecules with significant hydrophobic character, which can be advantageous for applications requiring specific lipophilicity or for creating molecules that can interact with or integrate into lipid membranes.
Applications in Materials Science
The physical properties of this compound and its analogs, particularly their long hydrocarbon chains, make them suitable for various applications in materials science, from self-assembling nanostructures to specialized industrial formulations.
Long-chain β-diketones are key components of epicuticular waxes found on the surfaces of many plants, such as those from the Eucalyptus genus. researchgate.net These waxes are not deposited as amorphous films but often form intricate, three-dimensional crystalline structures through a process of self-assembly. A notable example is the formation of hollow wax tubules. researchgate.net
Research has shown that β-diketones are the primary shape-determining components for this type of tubule. researchgate.net In vitro recrystallization experiments using both extracted plant wax mixtures rich in β-diketones and pure β-diketone compounds have successfully replicated the formation of these tubular structures on artificial surfaces. researchgate.net These tubules typically have diameters in the range of 0.1 to 0.2 micrometers and can be several micrometers long. researchgate.net This self-assembly process is a powerful demonstration of how molecular structure dictates macroscopic morphology, creating surfaces with specialized properties such as superhydrophobicity (the "Lotus Effect"). researchgate.net
| Parameter | Typical Value | Reference |
|---|---|---|
| Diameter | 0.1–0.2 µm | researchgate.net |
| Length | 2–3 µm | researchgate.net |
| Crystal Structure | Hexagonal | researchgate.net |
| Formation Process | Self-assembly | researchgate.net |
The pronounced hydrophobic (water-repelling) nature of long-chain aliphatic compounds like this compound makes them attractive candidates for inclusion in specialized formulations where water resistance is desired. Plant waxes, which are rich sources of these compounds, have a history of use in industrial products. researchgate.net
Inks and Coatings: Waxes are incorporated into ink and coating formulations to enhance properties such as rub resistance, mar resistance, and slip. researchgate.net The hydrophobic character of the wax helps to protect the printed or coated surface from moisture. Patents and studies describe the use of naturally derived and synthetic waxes in water-based inks to improve their durability and performance. researchgate.net
Lubricants: The long hydrocarbon chains provide lubricity, suggesting potential applications as additives in specialized lubricants or as molding lubricants where a non-stick, water-resistant surface is required. researchgate.net Ouricury wax, for instance, which shares physical properties with other plant-derived waxes, is used in molding lubricants and carbon paper inks. researchgate.net
While research may not always single out this compound specifically, its properties as a long-chain β-diketone place it firmly within the class of waxy materials utilized for these applications.
Antioxidant Properties and Chemopreventive Potential of β-Diketones
The β-diketone moiety is not only a useful synthetic handle but is also a pharmacophore responsible for significant biological activity, including antioxidant and chemopreventive effects.
β-Diketones exist in a state of equilibrium between their diketo form and an enol tautomer. researchgate.net This keto-enol tautomerism is central to their antioxidant activity. researchgate.net In the enol form, the presence of a hydroxyl group conjugated with a carbonyl group allows the molecule to act as a potent hydrogen atom donor. researchgate.net
The antioxidant mechanism involves the scavenging of free radicals. The enolic hydrogen is readily donated to a radical species, thereby neutralizing it. The resulting β-diketone radical is stabilized by resonance, with the unpaired electron delocalized across the O=C-C=C-O system. This delocalization makes the radical less reactive and less likely to propagate further radical chain reactions, effectively terminating the oxidative process. Studies on related β-diketones, such as curcumin (B1669340) and its metabolites, have confirmed that the β-diketone moiety is crucial for this radical-scavenging activity. researchgate.net
The antioxidant properties of β-diketones have led to investigations into their potential to prevent or inhibit cancer development (chemoprevention). One such study examined the effects of n-tritriacontane-16,18-dione (TTAD), a close analog of the subject compound, in a multi-organ carcinogenesis model in rats. researchgate.net
In this model, rats were exposed to a combination of carcinogens to induce tumor formation in various organs. The animals were then fed a diet containing TTAD during the initiation stage of carcinogenesis. researchgate.net The study aimed to determine if the antioxidant properties of TTAD could inhibit the initial DNA damage and mutations caused by the carcinogens.
| Parameter | Description | Reference |
|---|---|---|
| Compound | n-tritriacontane-16,18-dione (TTAD) | researchgate.net |
| Animal Model | Male F344 rats | researchgate.net |
| Carcinogens Used | DHPN, EHEN, DMAB | researchgate.net |
| TTAD Concentration in Diet | 0.2% | researchgate.net |
| Study Duration | 36 weeks | researchgate.net |
| Primary Outcome | Incidence and multiplicity of neoplastic lesions | researchgate.net |
The results of this particular study indicated that, at the dose administered, n-tritriacontane-16,18-dione did not show a significant inhibitory effect on the initiation of tumors in the organs examined. researchgate.net This finding highlights the complexity of chemoprevention and indicates that while a compound may possess antioxidant activity in vitro, its effects in a complex biological system can vary and depend on factors such as dosage, bioavailability, and the specific carcinogenic mechanism.
Ecological and Environmental Significance of this compound and Analogs
Long-chain β-diketones, a class of compounds that includes this compound and its analogs, are significant components of the epicuticular wax of various plants. nih.gov This wax forms a protective layer on the plant's surface, playing a crucial role in mediating the plant's interaction with its environment. The chemical composition and crystalline structure of this wax are key determinants of its protective properties.
Contribution to Plant Cuticular Barrier Function
The primary function of the plant cuticle is to form a barrier that prevents uncontrolled water loss and protects against various environmental stresses. nih.gov Long-chain β-diketones are integral to this function, contributing to the hydrophobicity and structural integrity of the cuticular wax.
The presence of β-diketones in the epicuticular wax influences the formation of wax crystals, which can significantly impact the cuticle's properties. For instance, in barley, the presence of large quantities of β-diketone aliphatics is associated with the formation of long, hollow tubular wax structures. nih.gov These structures are highly effective at repelling water and preventing non-stomatal water loss. In contrast, mutants deficient in β-diketone synthesis exhibit a glossy phenotype with flat plates of wax, which are less effective as a water barrier. nih.gov
The composition of β-diketones can vary between plant species and even within different parts of the same plant, suggesting a specialized role in adapting to specific environmental niches. For example, the epicuticular wax of barley spikes contains hentriacontan-14,16-dione as a major component, along with smaller amounts of tritriacontane-16,18-dione (B157729) and nonacosane-12,14-dione. scispace.com In carnation leaves, a different array of β-diketones is found, including nonacosan-10,12-dione and hentriacontan-12,14-dione. scispace.com This diversity in β-diketone composition likely reflects adaptations to different environmental pressures.
Table 1: Distribution of Long-Chain β-Diketones in the Epicuticular Wax of Various Plant Species
| Plant Species | Organ | Major β-Diketones Identified | Reference |
|---|---|---|---|
| Barley (Hordeum vulgare) | Spike | Hentriacontan-14,16-dione, Tritriacontane-16,18-dione, Nonacosan-12,14-dione, Nonacosan-14,16-dione | scispace.com |
| Carnation (Dianthus caryophyllus) | Leaf | Nonacosan-10,12-dione, Nonacosan-12,14-dione, Hentriacontan-12,14-dione, Tritriacontane-12,14-dione, Tritriacontane-14,16-dione | scispace.com |
| Wheat (Triticum aestivum) | Leaf | β-diketones and hydroxy-β-diketones | pnas.org |
| Vanilla fragrans | Bean | 16-Pentacosene-2,4-dione, 18-Heptacosene-2,4-dione, 20-Nonacosene-2,4-dione, 22-Hentriacontene-2,4-dione, 24-Tritriacontene-2,4-dione | nih.govacs.org |
| Vanilla tahitensis | Bean | 16-Pentacosene-2,4-dione, 18-Heptacosene-2,4-dione, 20-Nonacosene-2,4-dione, 22-Hentriacontene-2,4-dione, 24-Tritriacontene-2,4-dione | nih.govacs.org |
Role in Plant-Environment Interactions and Stress Adaptation
The composition of cuticular wax, including the presence and concentration of β-diketones, is not static and can change in response to environmental cues, playing a vital role in a plant's ability to adapt to stress.
Drought Stress:
One of the most significant roles of β-diketones is in conferring drought tolerance. The bluish-white, waxy coating, or "glaucousness," observed on the surfaces of many plants, such as wheat, is often due to the deposition of β-diketones. frontiersin.orgnih.gov This glaucous layer can reduce leaf temperature and, more importantly, significantly decrease non-stomatal water loss. frontiersin.orgnih.gov
Research on wheat has shown that glaucous varieties, which have higher levels of β-diketones, tend to have better yields under drought conditions compared to their non-glaucous counterparts. frontiersin.orgplos.org Furthermore, studies have demonstrated that under drought stress, some wheat varieties increase their accumulation of β-diketones. frontiersin.orgnih.govnih.gov Interestingly, older wheat varieties seem to have a more robust ability to increase β-diketone levels in response to drought compared to modern varieties, suggesting that this trait may have been inadvertently selected against during breeding for other characteristics. frontiersin.orgnih.govnih.gov The presence of specific hydroxylated β-diketones has also been linked to reduced cuticle permeability and improved drought tolerance in wheat. plos.org
In the grass Leymus chinensis, a higher proportion of the β-diketone hentriacontan-14,16-dione in the epicuticular wax is associated with stronger drought tolerance due to its effect on limiting water loss. researcher.life
UV Radiation Protection:
In addition to their role in preventing water loss, the components of the plant cuticle, including β-diketones, are thought to offer protection against harmful ultraviolet (UV) radiation. nih.gov While the primary UV-screening role is often attributed to phenolic compounds within the plant tissues, the physical and chemical properties of the epicuticular wax can also contribute to UV defense by reflecting and scattering UV radiation. The keto-enol tautomerism of β-diketones allows them to absorb UV radiation, which may contribute to their protective function. mdpi.com
Table 2: Impact of β-Diketones on Plant Stress Response
| Stress Factor | Plant Species | Observed Effect of β-Diketones | Reference |
|---|---|---|---|
| Drought | Wheat (Triticum aestivum) | Increased accumulation in response to drought; glaucousness reduces leaf temperature and water loss, improving yield. | frontiersin.orgnih.govplos.org |
| Drought | Leymus chinensis | Higher proportion of hentriacontan-14,16-dione is linked to enhanced drought tolerance. | researcher.life |
| UV Radiation | General | Contribute to the physical barrier of the cuticle, which can reflect and scatter UV radiation. | nih.gov |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of long-chain β-diketones is crucial for obtaining pure samples for research and potential applications. Future work should prioritize the development of green and economically viable synthetic routes.
Established methods for synthesizing β-diketones, such as Claisen condensation, often serve as a foundation. mdpi.combeilstein-journals.org This involves the reaction of an ester with a ketone in the presence of a strong base. mdpi.com However, these methods can present challenges, such as the self-condensation of esters when preparing aliphatic diketones. d-nb.info Modern advancements include palladium-catalyzed additions of potassium aryltrifluoroborates to aliphatic nitriles, which can produce a range of diketone compounds. organic-chemistry.org
A significant area for future research is the adoption of more sustainable practices. One promising bio-based approach is the self-ketonization of long-chain fatty acids or their esters. rsc.orgrsc.org Recent studies have demonstrated the viability of using earth-abundant and environmentally friendly catalysts, such as magnesium oxide (MgO) or iron oxides, to facilitate this transformation in continuous flow reactors, eliminating the need for high-boiling-point solvents. rsc.orgrsc.orgpjoes.com This process has been shown to achieve high selectivity and can be scaled for larger production. rsc.org Further research could optimize catalysts and reaction conditions for the specific synthesis of Tritriacontane-14,18-dione. Additionally, refining purification techniques, such as the improved use of copper chelate formation, can lead to higher yields of pure product without laborious procedures. beilstein-journals.orgd-nb.info
Table 1: Comparison of Synthetic Approaches for Long-Chain Diketones
| Method | Description | Advantages | Challenges for Future Research |
|---|---|---|---|
| Claisen Condensation | Base-catalyzed reaction between an ester and a ketone. mdpi.com | Well-established, versatile. mdpi.com | Potential for side reactions like self-condensation; often requires strong bases. d-nb.info |
| Palladium-Catalyzed Addition | Addition of aryltrifluoroborates to aliphatic nitriles. organic-chemistry.org | Tolerates a wide range of functional groups. organic-chemistry.org | Use of precious metal catalyst; may not be the most direct route for aliphatic diketones. |
| Self-Ketonization of Fatty Acids/Esters | Decarboxylative coupling of fatty acids or esters over a metal oxide catalyst. rsc.orgrsc.org | Sustainable (uses bio-based feedstock), high selectivity, avoids harsh solvents. rsc.orgrsc.org | Catalyst deactivation over time; optimization for specific diketone targets. rsc.org |
In-depth Mechanistic Investigations of Biosynthetic Pathways in Diverse Organisms
This compound is a naturally occurring compound found in the epicuticular wax of various plants. mdpi.com This wax layer serves as a protective barrier against environmental stressors. The biosynthesis of β-diketones in plants follows a distinct mechanism that is not yet fully understood and is separate from the pathways that produce alkanes or primary alcohols. mdpi.com
Research on barley, which produces the related hentriacontane-14,16-dione (B1217690), has implicated a specific metabolic gene cluster, known as Cer-cqu, in β-diketone biosynthesis. mdpi.com The expression of this gene cluster is regulated by the WAX INDUCER 1 (WIN1) transcription factor. mdpi.com However, the precise enzymatic steps that lead from fatty acid precursors to the final β-diketone structure remain elusive. mdpi.com
Future investigations should aim to:
Identify the specific enzymes within the Cer-cqu cluster or analogous pathways responsible for the chain elongation, oxidation, and cyclization steps.
Elucidate the complete regulatory network, including any cooperating activators or repressors that work with transcription factors like WIN1. mdpi.com
Compare the biosynthetic pathways in different plant species, such as Eucalyptus, Dianthus, and Vanilla, to understand the diversity and evolution of this metabolic process. nih.gov
Exploration of Novel Material Science Applications and Self-Assembly Phenomena
The unique structure of this compound, with its long hydrophobic aliphatic chain and central polar diketone moiety, makes it a compelling candidate for applications in material science. cymitquimica.com While specific applications are still in the exploratory phase, research on similar long-chain β-diketones provides a clear direction. cymitquimica.com
A key area of interest is the development of hydrophobic and superhydrophobic coatings. The self-assembly of these molecules is critical to this application. Related compounds, such as hentriacontane-14,16-dione, have been shown to self-assemble into nanostructured tubules, creating surfaces with excellent water-repellent properties. The driving forces for this assembly are van der Waals interactions between the long alkyl chains and intermolecular chain interdigitation. mdpi.com
Future research should focus on:
Investigating the self-assembly behavior of pure this compound under various conditions (e.g., different solvents, temperatures, and substrates).
Characterizing the resulting nanostructures (e.g., tubules, sheets) and their physical properties.
Exploring the potential to create biomimetic materials that replicate the water-repellent and protective functions of plant cuticles.
Advanced Computational Modeling for Structure-Property Prediction
Computational modeling offers a powerful tool to predict the properties of molecules like this compound, thereby guiding experimental work. Quantitative Structure-Property Relationship (QSPR) models represent a significant avenue for future research. researchgate.net Such models have been successfully developed for other classes of ketones to predict key properties like acidity (pKa) and normal boiling points using theoretical molecular descriptors. researchgate.netresearchgate.net
For this compound, future computational efforts should aim to:
Develop robust QSPR models to predict its physicochemical properties, solubility, and potential interactions with other molecules.
Address the challenge of accurately modeling its structural dynamics, particularly the keto-enol tautomerism characteristic of β-diketones. nih.gov The enol form is stabilized by a strong intramolecular hydrogen bond, a feature that is often not fully accounted for in standard prediction programs but significantly impacts the molecule's conformation and properties. nih.gov
Employ explainable artificial intelligence (XAI) to move beyond "black-box" predictions. chemrxiv.org This would help researchers understand the underlying rationale of the model and gain deeper insights into the specific structural features that govern the compound's properties. chemrxiv.org
Environmental Impact and Bioremediation Studies of Long-Chain Aliphatic Diketones
Understanding the environmental fate of long-chain aliphatic ketones is essential. While detailed studies on this compound are limited, the general class of medium to long-chain ketones is noted as an environmental concern due to the potential for bioaccumulation and toxicity to aquatic life. ontosight.ai
Conversely, ketones are known to be key intermediates in the natural biodegradation of hydrocarbons. nih.govtandfonline.com Many microorganisms are capable of metabolizing aliphatic hydrocarbons found in petroleum through various oxidation pathways. nih.gov In the sub-terminal oxidation pathway, alkanes are first converted to secondary alcohols and subsequently to the corresponding ketones. nih.gov These ketones are then further metabolized by enzymes like Baeyer-Villiger monooxygenases into esters, which are hydrolyzed to form alcohols and fatty acids that can enter central metabolic pathways. nih.gov
Future research should focus on:
Determining the rate and pathways of biodegradation for this compound by relevant environmental microorganisms.
Assessing its persistence and potential for bioaccumulation in soil and aquatic systems.
Investigating whether specialized microorganisms can be utilized for the targeted bioremediation of environments contaminated with long-chain aliphatic ketones. researchgate.net
Q & A
Basic: What are the recommended laboratory synthesis methods for Tritriacontane-14,18-dione, and how can purity be optimized?
Methodological Answer:
this compound is typically synthesized via controlled oxidation of tritriacontane or its derivatives using ketone-specific reagents (e.g., Jones reagent or catalytic oxidation with transition metals). Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel. Purity optimization requires rigorous monitoring via thin-layer chromatography (TLC) and elemental analysis. Handling precautions include inert atmosphere use to prevent side reactions and contamination .
Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR to confirm ketone positions (δ ~200-220 ppm for carbonyl carbons).
- IR Spectroscopy : Strong absorption bands near 1700–1750 cm for ketone groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (CHO, expected m/z ≈ 492.5).
- Elemental Analysis : Confirms C, H, and O ratios (±0.3% tolerance).
Cross-referencing with NIST Standard Reference Data ensures accuracy in spectral assignments .
Basic: How should this compound be stored to maintain stability, and what are its decomposition products?
Methodological Answer:
Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Stability tests show degradation above 40°C, producing trace aldehydes and carboxylic acids. Monitor via gas chromatography (GC-MS) for volatile byproducts. Avoid contact with oxidizers to prevent exothermic decomposition .
Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in this compound structures?
Methodological Answer:
For single-crystal X-ray diffraction:
- Use SHELXT for initial structure solution via dual-space algorithms.
- Refine with SHELXL , leveraging high-resolution data to model thermal parameters and hydrogen bonding. Address twinning or disorder by testing multiple space groups (e.g., P vs. P/c) and applying restraints to overparameterized regions. Validate using R and residual density maps .
Advanced: What computational strategies predict the reactivity of this compound in novel reaction pathways?
Methodological Answer:
Employ density functional theory (DFT) to map potential energy surfaces for ketone functionalization (e.g., nucleophilic additions). Molecular dynamics simulations (MD) at 298 K in solvent models (e.g., COSMO-RS) predict regioselectivity. Validate computational results with isotopic labeling (e.g., ) in experimental kinetic studies .
Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?
Methodological Answer:
Discrepancies in melting points or solubility data may arise from polymorphic forms or impurities. Resolve via:
- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.
- Interlaboratory Comparisons : Standardize protocols (e.g., ASTM E928 for purity assays).
- Meta-Analysis : Weight evidence from peer-reviewed studies over vendor datasheets, prioritizing methods with detailed error margins .
Advanced: What methodologies assess the ecological impact of this compound in aquatic systems?
Methodological Answer:
- Biodegradation Studies : Use OECD 301F tests to measure half-life in aqueous media.
- Bioaccumulation Modeling : Apply log values (predicted ~8.5) to estimate biomagnification potential.
- Toxicity Screening : Conduct Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Mitigate environmental release via solid-phase extraction in waste streams .
Advanced: How can isotopic labeling elucidate reaction mechanisms involving this compound?
Methodological Answer:
Incorporate -labeled ketones to track carbon migration during reductions or cross-couplings. Use (deuterium) labeling in kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms. Analyze via LC-MS/MS with selected reaction monitoring (SRM) for high sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
